4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline
CAS No.: 21202-81-3
Cat. No.: VC18644002
Molecular Formula: C17H14ClNO2
Molecular Weight: 299.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21202-81-3 |
|---|---|
| Molecular Formula | C17H14ClNO2 |
| Molecular Weight | 299.7 g/mol |
| IUPAC Name | 4-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline |
| Standard InChI | InChI=1S/C17H14ClNO2/c1-20-12-5-3-11(4-6-12)17-10-15(18)14-9-13(21-2)7-8-16(14)19-17/h3-10H,1-2H3 |
| Standard InChI Key | ARPUXHLWMOBZTI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)Cl |
Introduction
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline is a quinoline derivative with potential applications in medicinal chemistry due to its structural features. Quinoline compounds are well-known for their diverse biological activities, including anticancer, antimalarial, and antimicrobial properties. This article explores the chemical structure, synthesis, and potential applications of this compound.
Synthesis
The synthesis of 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline typically involves multi-step organic reactions. A common approach includes:
-
Starting Materials:
-
p-Anisidine (4-methoxyaniline)
-
p-Chlorobenzaldehyde
-
Methoxy-substituted dienophiles
-
-
Reaction Mechanism:
-
The synthesis often begins with a Povarov reaction (three-component cycloaddition) involving p-anisidine, an aldehyde, and an activated dienophile.
-
The intermediate tetrahydroquinoline undergoes an oxidative aromatization process under microwave irradiation in the presence of iodine-dimethyl sulfoxide (I2-DMSO) to yield the target compound.
-
-
Yield:
Biological Significance
Quinoline derivatives, including 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline, exhibit promising biological activities:
-
Anticancer Potential:
-
Antimalarial Activity:
-
Antimicrobial Properties:
Analytical Characterization
The compound is characterized using advanced analytical techniques:
-
NMR Spectroscopy:
-
Proton (^1H) and carbon (^13C) NMR confirm the structure by identifying chemical shifts corresponding to aromatic protons and methoxy groups.
-
-
Mass Spectrometry (MS):
-
High-resolution MS determines the molecular weight with high accuracy.
-
-
X-Ray Crystallography:
Applications
The unique structural features of 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline make it suitable for various applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume